4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

Catalog No.
S997090
CAS No.
1119449-37-4
M.F
C17H28O2
M. Wt
264.409
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

CAS Number

1119449-37-4

Product Name

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

IUPAC Name

2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol

Molecular Formula

C17H28O2

Molecular Weight

264.409

InChI

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3

InChI Key

QRFCMJANHDRHEH-UHFFFAOYSA-N

SMILES

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO

Synonyms

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol

Application in Environmental Science

Scientific Field: Environmental Toxicology

Summary of Application: This compound is investigated for its potential as an environmental contaminant due to its structural similarity to nonylphenol, a known endocrine disruptor . It’s particularly scrutinized in aquatic environments where such compounds can accumulate and affect wildlife.

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is an organic compound characterized by its unique structure, which includes a phenolic core substituted with a heptyl chain and ethoxy group. Its molecular formula is C17_{17}H28_{28}O2_2, and it has a molecular weight of 264.40 g/mol. This compound is primarily recognized for its surfactant properties, often utilized in various industrial applications due to its hydrophobic and hydrophilic characteristics .

The chemical behavior of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate can be analyzed through several key reactions:

  • Esterification: The ethoxy group can undergo hydrolysis to form the corresponding alcohol and acid.
  • Oxidation: The alkyl side chains may be oxidized under certain conditions, potentially leading to the formation of ketones or aldehydes.
  • Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are crucial for modifying the compound's properties for specific applications .

The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate typically involves the following methods:

  • Alkylation of Phenol: Starting with phenol, an alkylation reaction using heptyl bromide can introduce the heptyl group.
  • Ethanol Ethoxylation: The introduction of the ethoxy group can be achieved through an ethoxylation reaction under acidic or basic conditions.
  • Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity level.

These methods highlight the compound's synthetic versatility and adaptability for various applications .

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate finds applications in several fields:

  • Surfactants: Used in detergents and cleaning products due to its emulsifying properties.
  • Cosmetics: Incorporated in formulations for skin care products as a stabilizer and emulsifier.
  • Pharmaceuticals: Potentially used as an excipient in drug formulations due to its solubilizing properties.

These applications leverage the compound's unique chemical structure and properties .

Studies on the interactions of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate with other compounds indicate that it can enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant properties facilitate better dispersion in aqueous environments, making it valuable in pharmaceutical formulations. Further research is necessary to explore its interactions with biological membranes and other pharmacologically active compounds .

Several compounds share structural similarities with 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
NonylphenolC15_{15}H24_{24}OCommonly used surfactant; environmental concerns
OctylphenolC14_{14}H22_{22}OSimilar surfactant properties; potential endocrine disruptor
4-Octylphenol MonoethoxylateC16_{16}H26_{26}O2_2Ethoxylated version; used in similar applications

Uniqueness: What distinguishes 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate from these compounds is its specific heptyl side chain, which may confer distinct physical and chemical properties that enhance its effectiveness as a surfactant while potentially reducing environmental impact compared to longer-chain analogs like nonylphenol .

XLogP3

5.3

Dates

Modify: 2023-08-15

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